molecular formula C14H16FN5O2 B3004506 1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea CAS No. 1797659-74-5

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea

Cat. No. B3004506
CAS RN: 1797659-74-5
M. Wt: 305.313
InChI Key: ODQYJNPUPMIFHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diaryl urea derivatives involves the strategic combination of aryl and urea moieties to create compounds with potential antiproliferative effects. In the first study, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed and synthesized. The synthesis process was guided by computer-aided design to optimize the structure for anticancer activity. The most potent compound identified in this study demonstrated inhibitory activity comparable to the positive-control sorafenib . The second study replaced the acetamide group with an alkylurea moiety to synthesize a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives. This modification aimed to retain antiproliferative activity while reducing acute oral toxicity .

Molecular Structure Analysis

The molecular structure of diaryl urea derivatives is crucial for their biological activity. The presence of specific substituents on the pyridinyl and phenyl rings can significantly influence the compound's ability to inhibit cancer cell proliferation. For instance, the introduction of a 4-(pyridin-2-ylmethoxy)phenyl group in the first study's derivatives was designed to target BRAF inhibitors, which are important in cancer treatment . Similarly, the second study's derivatives featured a 6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl group, which was intended to interact with PI3K and mTOR, enzymes involved in cancer cell growth and survival .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these derivatives typically include the formation of urea linkages between the aryl and substituted pyridinyl or benzothiazolyl groups. These reactions are carefully controlled to ensure the formation of the desired product with the correct substitution pattern. The antiproliferative activity of these compounds is a result of their ability to interfere with specific pathways in cancer cells, such as the BRAF pathway in the first study and the PI3K/mTOR pathway in the second study .

Physical and Chemical Properties Analysis

The physical and chemical properties of diaryl urea derivatives, such as solubility, stability, and toxicity, are important for their development as anticancer agents. The studies aimed to synthesize compounds with favorable properties, such as low toxicity and high antiproliferative activity. The first study did not explicitly mention the physical properties of the compounds, but the potent inhibitory activity suggests that the derivatives have suitable chemical properties for anticancer activity . The second study highlighted the reduced acute oral toxicity of the synthesized derivatives, which is a significant consideration for the development of safe and effective anticancer drugs .

properties

IUPAC Name

1-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c1-20(2)12-11(8-16-14(19-12)22-3)18-13(21)17-10-7-5-4-6-9(10)15/h4-8H,1-3H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQYJNPUPMIFHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-3-(2-fluorophenyl)urea

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